Pyrazolo[1,5-a]pyrimidin-6-ol
Overview
Description
Pyrazolo[1,5-a]pyrimidin-6-ol is a type of N-heterocyclic compound that has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . It has a molecular weight of 135.13 .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol derivatives has been widely studied . A family of these compounds has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis can be performed using a wide variety of aryl and heteroaryl boronic acids .
Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidin-6-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions of Pyrazolo[1,5-a]pyrimidin-6-ol involve various transformations that improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . For instance, the arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .
Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidin-6-ol has a molecular weight of 135.13 . It exhibits excellent thermal stability . The physical form of this compound is a powder .
Scientific Research Applications
-
Antitumor Applications
- Field : Medicinal Chemistry
- Summary : Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry. They have shown potential as antitumor scaffolds .
- Methods : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .
- Results : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
-
Fluorophore Applications
- Field : Material Science
- Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
- Methods : The study involved the synthesis of a family of pyrazolo[1,5-a]pyrimidines and the investigation of their photophysical properties .
- Results : The compounds showed good solid-state emission intensities, and the properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
-
Kinase Inhibitors
- Field : Pharmacology
- Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective kinase inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against various kinases .
- Results : The compounds have shown promising results in inhibiting the activity of certain kinases, which could have implications for the treatment of diseases such as cancer .
-
Antimicrobial Agents
- Field : Microbiology
- Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have antimicrobial properties .
- Methods : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results : Certain derivatives have shown significant antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
-
Serotonin 5-HT6 Receptor Antagonists
- Field : Neuropharmacology
- Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to act as antagonists for the serotonin 5-HT6 receptor .
- Methods : The compounds are synthesized and then tested for their antagonistic activity against the serotonin 5-HT6 receptor .
- Results : Certain derivatives have shown significant antagonistic activity, which could have implications for the treatment of neurological disorders .
-
Antioxidant Applications
- Field : Biochemistry
- Summary : Pyrazolopyrimidine derivatives have been found to have antioxidant properties .
- Methods : The compounds are synthesized and then tested for their antioxidant activity .
- Results : Certain derivatives have shown significant antioxidant activity, which could have implications for the prevention of oxidative stress-related diseases .
-
COX-2 Inhibitors
- Field : Pharmacology
- Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective COX-2 inhibitors .
- Methods : The compounds are synthesized and then tested for their inhibitory activity against COX-2 .
- Results : The compounds have shown promising results in inhibiting the activity of COX-2, which could have implications for the treatment of inflammation and pain .
-
Hepatitis C Virus Inhibitors
- Field : Virology
- Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have antiviral properties against the Hepatitis C virus .
- Methods : The compounds are synthesized and then tested for their antiviral activity against the Hepatitis C virus .
- Results : Certain derivatives have shown significant antiviral activity, making them potential candidates for the development of new antiviral drugs .
-
PET Tumor Imaging Agents
- Field : Radiology
- Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been found to be effective PET tumor imaging agents .
- Methods : The compounds are synthesized and then tested for their effectiveness as PET tumor imaging agents .
- Results : The compounds have shown promising results in enhancing the imaging of tumors in PET scans .
-
Anxiolytic Agents
- Field : Psychopharmacology
- Summary : Some derivatives of Pyrazolo[1,5-a]pyrimidine have been found to have anxiolytic properties .
- Methods : The compounds are synthesized and then tested for their anxiolytic activity .
- Results : Certain derivatives have shown significant anxiolytic activity, making them potential candidates for the development of new anxiolytic drugs .
-
Anti-Alzheimer’s Disease Agents
- Field : Neuropharmacology
- Summary : Pyrazolopyrimidine derivatives have been found to have potential applications in the treatment of Alzheimer’s disease .
- Methods : The compounds are synthesized and then tested for their effectiveness in the treatment of Alzheimer’s disease .
- Results : Certain derivatives have shown promising results, which could have implications for the treatment of Alzheimer’s disease .
-
Anti-Inflammatory Agents
- Field : Pharmacology
- Summary : Pyrazolopyrimidine derivatives have been found to have anti-inflammatory properties .
- Methods : The compounds are synthesized and then tested for their anti-inflammatory activity .
- Results : Certain derivatives have shown significant anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases .
Safety And Hazards
Pyrazolo[1,5-a]pyrimidin-6-ol is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Pyrazolo[1,5-a]pyrimidin-6-ol derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties . This study enriches prospects for the molecular design and crystal engineering of novel energetic materials with admirable molecular stability .
properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWUWCOINVHEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidin-6-ol | |
CAS RN |
1580489-59-3 | |
Record name | pyrazolo[1,5-a]pyrimidin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.